6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound with the molecular formula C10H9FO2. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound features a fluorine atom at the 6th position and a dihydrobenzopyran ring system, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors. One common method includes the use of 2,4-dibromoalkylbutyrate as a starting material, which undergoes a series of reactions including bromination, dehydrobromination, and cyclization to form the desired product . The reaction conditions are generally mild, and the process can be carried out without the need for expensive catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness. The raw materials are readily available, and the reaction conditions are controlled to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-one exerts its effects involves its interaction with specific molecular targets. In the case of its use in cardiovascular drugs, the compound acts as a beta-blocker, inhibiting the action of catecholamines on beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, providing therapeutic benefits in conditions like hypertension .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound has a carboxylic acid group instead of a ketone, making it more acidic and reactive in certain conditions.
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-oxiranyl: This variant contains an oxirane ring, which introduces additional reactivity and potential for further chemical modifications.
Uniqueness
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design and other applications .
Properties
CAS No. |
75487-95-5 |
---|---|
Molecular Formula |
C9H7FO2 |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
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